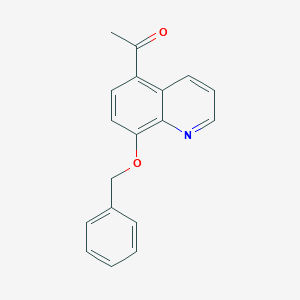

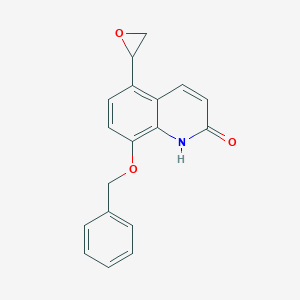

5-Acétyl-8-benzyloxyquinoléine

Vue d'ensemble

Description

5-Acetyl-8-benzyloxyquinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core structure is a common motif in compounds with potential therapeutic effects, including anti-acetylcholinesterase inhibitors and fluorescent chemosensors. Although the provided papers do not directly discuss 5-Acetyl-8-benzyloxyquinoline, they do provide insights into the synthesis, structure, and properties of closely related quinoline derivatives, which can be informative for understanding the characteristics of 5-Acetyl-8-benzyloxyquinoline.

Synthesis Analysis

The synthesis of quinoline derivatives often involves Friedel-Crafts acetylation reactions, as demonstrated in the synthesis of 5-acetyl-8-hydroxyquinoline . This reaction typically uses acetyl chloride and a Lewis acid catalyst to introduce an acetyl group into the quinoline structure. The process results in the formation of acetylated quinolines with good yields. It is reasonable to infer that a similar synthetic approach could be applied to synthesize 5-Acetyl-8-benzyloxyquinoline, with the appropriate benzyloxy substituent in place of the hydroxy group.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using techniques such as single-crystal X-ray diffraction . These studies reveal the spatial arrangement of atoms within the molecule and can provide information on the conformation and configuration of the substituents. For instance, the crystallographic study of a styrylquinoline derivative showed a coplanar conformation between the benzene ring and the quinoline core . This information is crucial for understanding the molecular interactions and potential binding modes of the compound within biological targets.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including condensation reactions to form chalcone derivatives . These reactions typically involve the reaction of acetylated quinolines with aromatic aldehydes. The reactivity of the acetyl group in 5-Acetyl-8-benzyloxyquinoline could similarly allow for further chemical modifications, potentially leading to the formation of new compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents. For example, the introduction of an acetyl group can affect the electron distribution within the molecule, potentially altering its chemical behavior . Additionally, the presence of a benzyloxy group in 5-Acetyl-8-benzyloxyquinoline would likely impact its physical properties, such as solubility in organic solvents, compared to hydroxyquinoline derivatives.

Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés de la quinoléine, y compris la 5-Acétyl-8-benzyloxyquinoléine, ont été identifiés comme ayant un potentiel significatif dans les traitements anticancéreux. Ils peuvent interagir avec diverses cibles biologiques et interférer avec la prolifération des cellules cancéreuses. La similitude structurale du composé avec d'autres médicaments à base de quinoléine approuvés par la FDA pour le traitement du cancer suggère son utilité dans ce domaine .

Propriétés antioxydantes

Le noyau quinoléine est connu pour présenter des propriétés antioxydantes, qui sont cruciales pour lutter contre le stress oxydatif, une condition associée à de nombreuses maladies, notamment les troubles neurodégénératifs. La recherche sur la this compound pourrait conduire au développement de nouveaux antioxydants .

Utilisations anti-inflammatoires

L'inflammation est une réponse biologique à des stimuli nocifs, et une inflammation excessive peut conduire à des maladies chroniques. Les dérivés de la quinoléine ont montré des effets anti-inflammatoires, et la this compound pourrait être un candidat pour le développement de nouveaux médicaments anti-inflammatoires .

Effets antimicrobiens et antibactériens

Des études ont démontré que les composés quinoléiques peuvent avoir un large spectre d'activités antimicrobiennes et antibactériennes. La this compound peut être efficace contre diverses souches bactériennes, y compris celles résistantes aux médicaments, ce qui en fait un sujet de recherche précieux dans la lutte contre les maladies infectieuses .

Potentiel antituberculeux

La tuberculose reste un défi de santé mondiale, et de nouveaux médicaments sont constamment recherchés. Les dérivés de la quinoléine auraient une activité antituberculeuse. L'investigation de la this compound dans ce contexte pourrait contribuer à la découverte de nouveaux agents thérapeutiques .

Applications antipaludiques

Les composés à base de quinoléine ont une longue histoire dans les traitements antipaludiques, la chloroquine étant un exemple bien connu. Les caractéristiques structurales de la this compound en font un candidat prometteur pour la synthèse de nouveaux médicaments antipaludiques .

Mécanisme D'action

Propriétés

IUPAC Name |

1-(8-phenylmethoxyquinolin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-13(20)15-9-10-17(18-16(15)8-5-11-19-18)21-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSIKCNONKHROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=NC2=C(C=C1)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548264 | |

| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26872-48-0 | |

| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

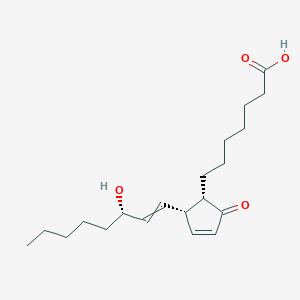

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)